1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine
Description
Properties
Molecular Formula |
C13H16FN5 |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
1-[[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl]piperazine |
InChI |
InChI=1S/C13H16FN5/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-19-7-5-15-6-8-19/h1-4,15H,5-9H2,(H,16,17,18) |
InChI Key |
KARZQXRDKUSSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of Ethyl 4-(4-Substituted Phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
A stirred solution of 4-fluorobenzaldehyde (94 mmol), ethyl acetoacetate (100 mmol), and urea (94 mmol) in ethanol undergoes acid-catalyzed cyclization via the Biginelli reaction. Concentrated hydrochloric acid (4–5 drops) initiates reflux at 80°C for 5–6 hours, yielding a white solid after cooling and filtration (60–70% yield).
Nitration and Chlorination
The intermediate is treated with 68–70% nitric acid at 0°C, followed by neutralization with sodium carbonate and extraction with chloroform. Subsequent reflux in phosphorus oxychloride (210 mmol) at 105°C for 3–4 hours introduces a chloropyrimidine moiety (70–72% yield after column chromatography).
Piperazine Coupling and Propargylation
Piperazine (90 mmol) reacts with the chloropyrimidine intermediate in chloroform under nitrogen, followed by propargyl bromide (150 mmol) and potassium carbonate to install the alkyne handle. Microwave-assisted Huisgen cyclization with a 4-fluorophenyl azide completes the triazole ring, yielding the target compound after purification (55–60% yield).
Direct Triazole-Piperazine Coupling via Benzhydryl Alcohol
Reduction of Benzophenone Intermediate
Sodium borohydride reduces a 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde derivative to the corresponding benzhydryl alcohol in ethanol (85–90% yield). The alcohol intermediate is critical for subsequent nucleophilic substitution.
Microwave-Assisted Alkylation
The benzhydryl alcohol reacts with piperazine in the presence of p-toluenesulfonic acid (p-TSA) under microwave irradiation (100°C, 30 minutes). Open-vessel conditions prevent pressure buildup, achieving 75–80% yield after aqueous workup and recrystallization.
One-Pot Cyclocondensation Strategy
In Situ Triazole Formation
A mixture of 4-fluorophenyl hydrazine, glyoxal, and ammonium acetate in acetic acid undergoes cyclocondensation at 120°C for 6 hours. The resulting 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde is isolated via vacuum distillation.
Reductive Amination
The aldehyde intermediate reacts with piperazine and sodium cyanoborohydride in methanol at room temperature for 12 hours. The Schiff base forms transiently before reduction, yielding the target compound in 65–70% yield after silica gel chromatography.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Multi-Step Pyrimidine | Huisgen cyclization | 55–60 | ≥95 | Moderate |
| Benzhydryl Alcohol | Microwave alkylation | 75–80 | ≥98 | High |
| One-Pot | Reductive amination | 65–70 | ≥90 | Low |
Advantages of the Benzhydryl Alcohol Route :
-
Microwave irradiation reduces reaction time from hours to minutes.
-
Higher yields due to minimized intermediate isolation steps.
Optimization Strategies and Troubleshooting
Solvent Selection
Catalytic Enhancements
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., propargyl bromide) under basic conditions (K₂CO₃/CHCl₃) to form N-alkylated derivatives. Yields range from 55–60% .
-
Arylation : Substitution with aryl halides occurs via SNAr mechanisms, facilitated by electron-withdrawing groups on the aromatic ring .
Table 1: Representative Substitution Reactions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperazine N-H | Propargyl bromide, K₂CO₃ | N-Propargyl derivative | 55–60% | |
| Piperazine N-H | 2-Chloro-N-phenylpropanamide | Thioether-linked triazole hybrid | 70–82% |
Condensation and Cyclization
The triazole ring engages in cyclization reactions to form fused heterocycles:
-
Thiazole Formation : Reacts with α-haloketones (e.g., 2,4’-dibromoacetophenone) in ethanol under reflux to yield thiazole derivatives (e.g., compound 4 ) .
-
Triazole-Pyrimidine Hybrids : Condensation with pyrimidine intermediates produces hybrids with enhanced antibacterial activity .
Key Conditions :
Oxidation and Reduction
-
Oxidation : The triazole’s methyl group is oxidized to a carbonyl using KMnO₄/H₂SO₄, though specific yields for this compound are unreported.
-
Reduction : Sodium borohydride reduces imine intermediates during synthetic steps, but direct reduction of the triazole ring is less common.
Complexation and Metal Interactions
The triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is exploited in catalytic applications and antimicrobial hybrid synthesis .
Comparative Reactivity with Analogues
Table 2: Reactivity Comparison with Structural Analogues
Mechanistic Insights
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various applications:
1. Antimicrobial Activity:
Research indicates that derivatives with similar structures show significant antimicrobial properties. A study found that triazole derivatives can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .
2. Antitumor Properties:
Studies have demonstrated that piperazine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to 1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine have been evaluated for their efficacy against colon and lung cancer cells using MTT assays .
3. Anti-inflammatory Effects:
Compounds containing piperazine and triazole rings have shown promise as anti-inflammatory agents. Their mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .
Case Studies
Several studies highlight the applications of this compound:
Case Study 1: Antimicrobial Evaluation
A series of compounds including variations of 1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Research
In a study evaluating cytotoxicity against various cancer cell lines (HT29 and A549), derivatives were found to induce significant cell death at low concentrations, demonstrating potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets. It is known to act as a selective calcium antagonist, which means it inhibits the entry of calcium ions into cells . This action can lead to various physiological effects, such as the relaxation of smooth muscles and the inhibition of certain cellular processes . The compound may also interact with other molecular pathways, including those involving serotonin and dopamine receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related molecules, focusing on substituent variations, synthetic routes, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Comparison Points
Heterocyclic Core Influence
- 1,2,4-Triazole vs. 1,2,3-Triazole : The 1,2,4-triazole in the target compound offers distinct hydrogen-bonding and metabolic stability compared to 1,2,3-triazoles (e.g., ). 1,2,4-Triazoles are less prone to enzymatic degradation due to their resonance stability .
- Pyridazine/Pyrazole vs. Triazole : Pyridazine derivatives () exhibit lower basicity than triazoles, affecting solubility and receptor binding. Pyrazoles () with fluorine substitutions show enhanced lipophilicity and bioavailability .
Substituent Effects
- Fluorophenyl Position : The 4-fluorophenyl group in the target compound improves metabolic stability compared to 2-fluorophenyl analogs (), as para-substitution reduces steric hindrance in active sites .
- Piperazine Modifications : Bis(4-fluorophenyl)methyl-piperazine derivatives () demonstrate higher melting points (132–230°C) due to increased molecular symmetry, whereas methylsulfonyl-piperazines () exhibit enhanced solubility .
Synthetic Routes
- The target compound likely employs CuI-catalyzed azide-alkyne cycloaddition (Click chemistry), as seen in and , with typical yields >70% . This contrasts with pyridazine derivatives (), which require harsh hydrolysis in glacial acetic acid (yields ~60%) .
Piperazine-sulfonamide derivatives () exhibit antimicrobial effects, but fluorophenyl groups may reduce cytotoxicity compared to chlorophenyl analogs .
Biological Activity
1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of 1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine typically involves the reaction of 4-fluorobenzylamine with triazole derivatives. The process can be optimized to yield high purity and yield, which is critical for biological testing.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine have shown effectiveness against a range of bacteria including Escherichia coli and Listeria monocytogenes .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | Listeria monocytogenes | 16 µg/mL |
| 1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine | TBD |
Anti-inflammatory Activity
In addition to antimicrobial properties, triazole-containing compounds have been studied for their anti-inflammatory effects. A study highlighted that certain triazole derivatives could inhibit the NF-kB signaling pathway, leading to reduced inflammation in cellular models .
The mechanisms through which 1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways.
- Metal Chelation : Some studies suggest that triazoles can chelate biometals, thereby modulating oxidative stress and inflammation .
- Cellular Signaling Modulation : It may interfere with various cellular signaling pathways that lead to inflammation and microbial resistance.
Case Studies
Several case studies have demonstrated the efficacy of triazole derivatives in vivo:
- Study on Neuroprotective Effects : A specific derivative was tested in a scopolamine-induced model of Alzheimer’s disease. The results showed significant improvements in cognitive function, attributed to the compound's ability to reduce oxidative stress and inflammation .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, 1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine exhibited comparable or superior activity against resistant strains of bacteria .
Q & A
Q. What are the standard synthetic routes for 1-((3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine?
The compound is typically synthesized via Mannich base reactions or click chemistry. A common approach involves reacting 5-(4-fluorophenyl)-1H-1,2,4-triazole-3-thiol with formaldehyde and substituted piperazine derivatives in anhydrous ethanol under ambient conditions . For triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system. Post-synthesis purification involves silica gel chromatography (ethyl acetate:hexane gradients) .
Q. How is structural characterization performed for this compound?
Characterization combines elemental analysis , ¹H/¹³C NMR , and mass spectrometry . For example, the piperazine methyl group in the triazole scaffold shows distinct proton resonances at δ 2.4–3.1 ppm (piperazine CH₂) and δ 5.1–5.3 ppm (N-CH₂-triazole) in NMR. Mass spectra typically exhibit molecular ion peaks matching the molecular formula (e.g., C₁₄H₁₇FN₆ for the base structure) .
Q. What in vitro assays are used for preliminary biological screening?
Initial screening includes:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Enzyme inhibition : Carbonic anhydrase (hCA I/II) or DPP-IV inhibition assays using spectrophotometric methods .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT₁A) or σ₁ receptors .
Advanced Research Questions
Q. How does the 4-fluorophenyl group influence pharmacological activity?
The electron-withdrawing fluorine enhances binding to aromatic receptor pockets (e.g., 5-HT₁A) via π-π stacking and polar interactions . Fluorine’s electronegativity also improves metabolic stability by reducing oxidative metabolism. Comparative studies show fluorophenyl derivatives exhibit higher affinity (Ki < 10 nM) than non-fluorinated analogs in serotonin receptor assays .
Q. What contradictions exist in cytotoxicity data, and how can they be resolved?
Discrepancies arise from cell line heterogeneity (e.g., varying IC₅₀ values in MCF-7 vs. HepG2) and assay conditions (e.g., serum concentration, incubation time). To mitigate:
Q. What computational methods guide the design of derivatives targeting dual receptors?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to dual targets like 5-HT₁A/σ₁. For example:
- Hydrophobic interactions between the fluorophenyl group and 5-HT₁A’s Phe335.
- Hydrogen bonding of the triazole nitrogen with σ₁’s Tyr173. Pharmacophore models prioritize substituents that balance steric bulk and polarity .
Q. How do structural modifications affect metabolic stability?
- Piperazine N-methylation reduces CYP450-mediated oxidation but may lower solubility.
- Triazole-to-thione substitution improves microsomal stability (e.g., t₁/₂ > 60 min in human liver microsomes) .
- Fluorine substitution at the para position decreases clearance rates by 40% compared to ortho/meta analogs .
Key Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (30 min vs. 6 h) .
- Toxicity Mitigation : Incorporate β-cyclodextrin complexes to reduce hepatotoxicity while retaining activity .
- Data Reproducibility : Employ high-content screening (HCS) for multi-parametric cytotoxicity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
